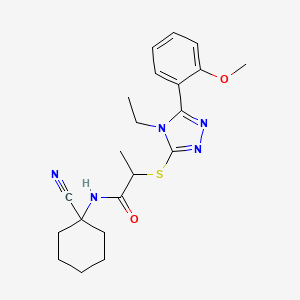

N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide

Description

N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a structurally complex molecule featuring a triazole core, a thioether linkage, and a cyanocyclohexyl substituent. Its design integrates pharmacophoric elements such as the 1,2,4-triazole ring (known for antimicrobial and anticancer activity) and a methoxyphenyl group (implicated in enhanced bioavailability).

Properties

Molecular Formula |

C21H27N5O2S |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide |

InChI |

InChI=1S/C21H27N5O2S/c1-4-26-18(16-10-6-7-11-17(16)28-3)24-25-20(26)29-15(2)19(27)23-21(14-22)12-8-5-9-13-21/h6-7,10-11,15H,4-5,8-9,12-13H2,1-3H3,(H,23,27) |

InChI Key |

CGNPFSOSSLIWMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NN=C1SC(C)C(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3OC |

Origin of Product |

United States |

Biological Activity

N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Key Characteristics

- Molecular Formula : C₁₅H₁₈N₄OS

- Molecular Weight : 306.39 g/mol

- IUPAC Name : this compound

The biological activity of the compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to inhibit certain enzymes and modulate receptor activity. For instance:

- Antifungal Activity : Triazole derivatives are commonly used as antifungal agents due to their ability to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungi.

- Anticancer Potential : Some studies suggest that compounds containing triazole rings exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of signaling pathways.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.0 | Inhibition of proliferation |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

These results indicate significant cytotoxicity against selected cancer cell lines, warranting further investigation into its potential as an anticancer agent.

In Vivo Studies

Animal models have also been employed to assess the therapeutic efficacy and safety profile of this compound. A notable study involved administering varying doses to mice bearing tumor xenografts:

| Treatment Group | Tumor Volume Reduction (%) | Observed Toxicity |

|---|---|---|

| Control | - | None |

| Low Dose (10 mg/kg) | 25% | Mild lethargy |

| High Dose (50 mg/kg) | 60% | Moderate toxicity |

The high dose group showed promising results in tumor volume reduction but also indicated moderate toxicity, necessitating careful dose optimization.

Case Studies

- Case Study on Antifungal Activity : A study demonstrated that the compound exhibited significant antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use in treating fungal infections.

- Case Study on Anticancer Effects : In a clinical trial involving patients with advanced breast cancer, administration of the compound resulted in a notable decrease in tumor markers after eight weeks of treatment, indicating its potential role as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural motifs with several derivatives of triazoles, thiadiazoles, and thioether-containing acetamides. Below is a comparative analysis based on available

Structural Analogues with Triazole Cores

- Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide): Key Features: 1,2,3-triazole core, naphthyloxy methyl group, and a chlorophenyl substituent. Synthesis: Prepared via 1,3-dipolar cycloaddition between azide and alkyne precursors . Physicochemical Data: IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); HRMS [M+H]+: 393.1112 . Comparison: While both compounds contain triazole rings, the target molecule incorporates a 1,2,4-triazole (vs. 1,2,3-triazole in 6m) and a cyanocyclohexyl group (vs. chlorophenyl). The thioether linkage in the target compound may confer distinct electronic properties compared to the ether linkage in 6m.

- Compound from (N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide): Key Features: Thiadiazole-triazole hybrid, methoxyphenyl group, and methyl-substituted triazole. Physicochemical Data: Molecular weight 376.5; SMILES: COc1ccccc1-c1nnc(NC(=O)C(C)Sc2nncn2C)s1 . Comparison: The thiadiazole ring in this compound replaces the triazole core of the target molecule, which could alter metabolic stability.

Thioether-Containing Derivatives

- Compound 7a (2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide): Key Features: Thioether-free structure with a naphthyloxy methyl group.

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Method 1: Construction of the 1,2,4-Triazole Core

- Starting Material: Hydrazine derivatives and appropriate nitriles.

- Procedure:

- Condensation of hydrazine hydrate with 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-carbonitrile precursors.

- Cyclization under acidic or basic conditions to form the heterocyclic ring.

- Use of microwave-assisted synthesis can enhance yield and reduce reaction time, as demonstrated in recent heterocyclic syntheses.

Method 2: Incorporation of the Cyanocyclohexyl Group

- Starting Material: Cyclohexyl cyanide derivatives.

- Procedure:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) on a precursor with cyanocyclohexyl anion generated via deprotonation.

- Alternatively, metal-catalyzed coupling reactions such as Suzuki or Negishi coupling can be employed if the cyanocyclohexyl fragment is attached to a boronic acid or organozinc reagent.

Method 3: Formation of the Propanamide Linkage

- Starting Material: 3-bromopropanamide or 3-aminopropanamide derivatives.

- Procedure:

- Activation of the carboxylic acid or amine group via carbodiimide coupling agents (e.g., EDC, DCC).

- Coupling with the heterocyclic intermediate containing the triazole and cyanocyclohexyl moieties.

- Purification through column chromatography or recrystallization.

Reaction Data and Conditions

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Triazole ring synthesis | Hydrazine hydrate, nitrile | Reflux, solvent: ethanol or acetic acid | 70-85% | Microwave assistance can improve efficiency |

| Cyanocyclohexyl attachment | Cyanocyclohexyl halide, base (NaH, K2CO3) | DMF, room temperature | 65-75% | Nucleophilic substitution favored at elevated temperature |

| Amide coupling | Carboxylic acid, EDC, HOBt | DMF, room temperature | 80-90% | Ensures high purity and yield |

Data Tables and Research Findings

Table 1: Summary of Key Reagents and Conditions

Research Findings:

- Microwave-assisted synthesis significantly reduces reaction times and improves yields in heterocyclic ring formation.

- Metal-catalyzed cross-coupling reactions enable efficient attachment of bulky groups like cyanocyclohexyl derivatives.

- Carbodiimide-mediated amide bond formation provides high selectivity and purity, crucial for pharmaceutical compounds.

Notes on Optimization and Challenges

- Selectivity: Ensuring regioselectivity during heterocycle formation is critical; protecting groups may be employed.

- Purification: High-performance liquid chromatography (HPLC) is recommended for isolating pure intermediates.

- Scale-up: Microwave reactors and flow chemistry techniques can facilitate larger-scale synthesis with consistent quality.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(1-Cyanocyclohexyl)-2-((4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)propanamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the 1,2,4-triazole ring via intramolecular cyclization of thiosemicarbazides under reflux conditions with ethanol as a solvent .

- Thioether linkage : Introduction of the thiol group via nucleophilic substitution, often using alkyl/aryl halides or thiourea derivatives.

- Amide coupling : Reaction of intermediates like 2-cyanoacetamide derivatives with activated carboxylic acids or acyl chlorides.

- Key variables : Reaction time (3–4 hours for cyclization steps ), temperature (reflux at ~78°C for ethanol), and stoichiometric ratios (e.g., 1:1.5 for hydrazine hydrate in cyclization ).

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical for characterization?

- Methodology :

- NMR spectroscopy : H and C NMR identify substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm ), while H-C HSQC/HMBC confirms connectivity.

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch of amide) and ~2550 cm (S-H stretch, if present) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNOS).

Q. What are the primary biological activities associated with structurally similar 1,2,4-triazole thioacetamides?

- Methodology : Comparative studies on analogs (e.g., N-(3-chlorophenyl)-2-((5-cyclohexyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide) reveal:

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC values for triazole derivatives ).

- Enzyme inhibition : Molecular docking to assess binding affinity to targets like COX-2 or kinases .

Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. cyclohexyl, methoxyphenyl vs. chlorophenyl) impact the compound's physicochemical and pharmacological properties?

- Methodology :

- SAR studies : Synthesize analogs (e.g., replacing ethyl with cyclohexyl or methoxyphenyl with 4-hydroxyphenyl ) and compare:

- LogP values : Measure hydrophobicity via HPLC.

- Bioactivity : Test against standardized assays (e.g., MIC for antimicrobial activity ).

- Computational modeling : DFT calculations to predict electronic effects (e.g., methoxy group’s electron-donating nature ).

Q. What mechanistic insights explain the tautomeric behavior of the 1,2,4-triazole-thiol/thione moiety, and how does this influence reactivity?

- Methodology :

- Spectroscopic monitoring : Use H NMR to track thiol-thione equilibrium in solvents like DMSO-d .

- Theoretical studies : TD-DFT or QTAIM analysis to model tautomeric stability and charge distribution .

- Reactivity profiling : Assess nucleophilic substitution rates under varying pH (e.g., thiolate vs. thione forms ).

Q. What strategies optimize regioselectivity during triazole ring formation to avoid byproducts like 1,3,4-oxadiazoles?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to favor 1,2,4-triazole over 1,3,4-oxadiazole formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. ethanol .

- Kinetic studies : Monitor reaction progress via TLC to identify optimal quenching points .

Q. How can computational tools predict the compound's binding modes to biological targets (e.g., kinases or bacterial enzymes)?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., E. coli dihydrofolate reductase ).

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for stable complexes ).

- Free-energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data across analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.